methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- 5-position: A bulky 4-tert-butylphenyl group, enhancing lipophilicity and steric effects.
- 6-position: Methyl carboxylate, influencing solubility and metabolic stability.
- 2- and 7-positions: Methyl groups contributing to electronic and steric modulation.
- 3-oxo group: A key pharmacophore for hydrogen bonding and enzyme interactions.
Thiazolo[3,2-a]pyrimidines are known for diverse bioactivities, including antitumor, antifungal, and enzyme inhibitory properties .
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-11-15(18(24)25-6)16(22-17(23)12(2)26-19(22)21-11)13-7-9-14(10-8-13)20(3,4)5/h7-10,12,16H,1-6H3 |
InChI Key |
ARLFCGIZWHGZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its thiazolopyrimidine structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules.
Reactivity
The compound can undergo several chemical transformations:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Capable of being reduced to yield thiazolidine derivatives.
- Substitution Reactions : Engages in electrophilic and nucleophilic substitutions at different positions on the thiazole and pyrimidine rings.
Biological Applications
Neuroprotective Properties
Research has indicated that methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits potential neuroprotective effects. It has been studied for its ability to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress. These mechanisms contribute to decreased apoptosis and inflammation in neuronal cells.
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce inflammation markers in cell cultures. Its interaction with specific molecular targets suggests potential therapeutic applications in treating inflammatory diseases.
Medicinal Applications
Potential Treatment for Neurodegenerative Diseases
Given its neuroprotective and anti-inflammatory properties, this compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of inflammatory pathways may provide a novel approach to mitigating the progression of these conditions.
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions, including tablets, capsules, and injectable preparations. Its solid dispersion with pharmaceutically acceptable carriers enhances bioavailability and therapeutic efficacy.
Case Study 1: Neuroprotection
A study published in International Journal of Molecular Sciences evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammation markers compared to untreated controls.
Case Study 2: Anti-inflammatory Activity
Research conducted on the anti-inflammatory effects demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro.
Mechanism of Action
The mechanism of action of methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit acetyl-CoA carboxylase, leading to reduced fatty acid synthesis and cell proliferation . Additionally, it can modulate signaling pathways such as the NF-kB pathway, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations:
- 5-position substituents : Bulky groups (e.g., tert-butyl, bromophenyl) enhance lipophilicity and influence crystal packing. Bromophenyl derivatives form homochiral chains via halogen-π interactions, critical for enantiomeric separation .
- 6-position ester groups : Methyl vs. ethyl carboxylates impact metabolic stability. Ethyl esters are more common in synthetic routes but may exhibit slower hydrolysis .
- Bioactivity : Electron-withdrawing groups (e.g., bromo) enhance enzyme inhibition (e.g., Cdc25B), while bulky tert-butyl groups may improve membrane permeability .
Biological Activity
Methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrimidine structure and is characterized by the presence of a tert-butylphenyl substituent. This structural configuration is crucial for its biological activity. The compound's molecular formula is CHNOS, indicating the presence of nitrogen and sulfur atoms that may contribute to its pharmacological properties.
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : These compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
- Antiinflammatory Effects : The compound has shown potential in inhibiting the NF-kB inflammatory pathway. This action reduces inflammation by decreasing the expression of pro-inflammatory cytokines and mediators .
- Antimicrobial Activity : Various studies have demonstrated that thiazolo[3,2-a]pyrimidines possess antimicrobial properties against a range of pathogens. For instance, they have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. In vitro studies indicate that it can induce apoptosis in cancer cells through mitochondrial pathways .
- Antileishmanial Activity : There are reports highlighting the antileishmanial effects of similar thiazolo derivatives against Leishmania species. The mechanism involves disrupting cellular processes in the protozoan parasites .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on MCF-7 cells. Results indicated that compounds with specific substituents exhibited significant cytotoxicity compared to controls (IC50 values ranging from 5 to 20 µM) .
- Anti-inflammatory Assays : In vivo models demonstrated that treatment with this compound resulted in reduced paw edema in rats induced by carrageenan injection, suggesting strong anti-inflammatory properties .
Data Summary Table
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 5-(4-tert-butylphenyl)-substituted thiazolopyrimidine derivatives?
Answer:
A modified Biginelli reaction is frequently used. For example:
- Step 1: Condense 5-aryl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine) with substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a refluxing mixture of glacial acetic acid and acetic anhydride (1:1 v/v) for 8–10 hours .
- Step 2: Add chloroacetic acid and sodium acetate as catalysts to facilitate cyclization.
- Step 3: Purify via recrystallization (e.g., ethyl acetate/ethanol, 3:2) to obtain yields of ~78% .
Key Considerations: Reaction time, solvent ratios, and substituent steric effects significantly influence yield.
Basic: How is the structural conformation of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Procedure: Crystallize the compound from ethyl acetate/ethanol. Collect data at 296 K with a Bruker diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Key Metrics:
- Puckering Parameters: The thiazolopyrimidine ring adopts a flattened boat conformation (deviation of C5 from the N2/C9/N1/C6/C7 plane: 0.224 Å) .
- Dihedral Angles: The fused thiazolo-pyrimidine ring forms an 80.94° angle with the 4-tert-butylphenyl group .
Validation Tools: SHELX software for refinement; hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice .
Advanced: How do substituents on the benzylidene moiety influence biological activity?
Answer:
Substituent electronic and steric properties modulate interactions with biological targets:
- Electron-Withdrawing Groups (EWGs): Halogens (e.g., 4-chlorophenyl in ) enhance electrophilicity, potentially improving enzyme inhibition .
- Electron-Donating Groups (EDGs): Methoxy groups (e.g., 2,4,6-trimethoxybenzylidene in ) increase solubility but may reduce binding affinity .
- Case Study: Derivatives with 2-fluorobenzylidene ( ) show altered π-π stacking in active sites compared to non-fluorinated analogs .
Methodology: Compare IC₅₀ values or docking scores across analogs using computational tools (e.g., AutoDock) paired with in vitro assays .
Advanced: How can contradictions in spectroscopic vs. crystallographic data be resolved?
Answer:
Discrepancies often arise from dynamic effects in solution vs. solid-state rigidity:
- Example: NMR may suggest free rotation of the 4-tert-butylphenyl group, while SC-XRD reveals a fixed conformation .
- Resolution Strategies:
Advanced: What challenges arise in purifying this compound, and how are they addressed?
Answer:
Challenges:
- Low solubility in polar solvents due to the hydrophobic tert-butyl group.
- Co-elution of byproducts in chromatography.
Solutions: - Gradient Recrystallization: Use mixed solvents (e.g., ethyl acetate/hexane) to improve crystal purity .
- Prep-HPLC: Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for baseline separation .
- TLC Monitoring: Use iodine vapor or UV254 to track impurities during synthesis .
Advanced: How can researchers design analogs to enhance metabolic stability?
Answer:
Strategies:
Bioisosteric Replacement: Substitute the methyl ester with a trifluoromethyl group to reduce esterase susceptibility .
Steric Shielding: Introduce bulkier substituents (e.g., 2,6-dimethylphenyl) adjacent to labile functional groups.
Prodrug Approach: Mask the carboxylate as an ethyl ester (e.g., ) to improve oral bioavailability .
Validation: Conduct microsomal stability assays (human liver microsomes) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
